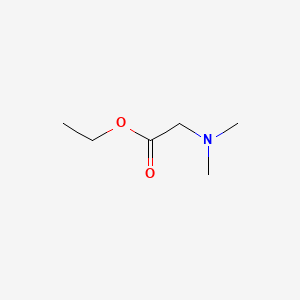
N,N-Dimethylglycine ethyl ester
Overview
Description
N,N-Dimethylglycine ethyl ester is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.1729 g/mol . It is also known by other names such as Ethyl N,N-dimethylaminoacetate and Ethyl N,N-dimethylglycinate . This compound is a derivative of glycine, where the amino group is dimethylated and the carboxyl group is esterified with ethanol.
Mechanism of Action
Target of Action
N,N-Dimethylglycine Ethyl Ester is a tertiary amino acid and a dimethylated derivative of glycine . It is known to act as an agonist of the glycine site of the NMDA receptor . This receptor is a crucial target in the central nervous system, playing a significant role in memory and learning processes.
Mode of Action
This compound interacts with its target, the NMDA receptor, by binding to the glycine site . This interaction can modulate the receptor’s activity, influencing the flow of ions through the channel and thus affecting neuronal excitability. Being more lipid-soluble than glycine due to methylation, this compound might cross the blood-brain barrier more easily .
Biochemical Pathways
This compound is involved in the one-carbon transfer cycle, where it is produced from choline via betaine in an enzyme-controlled transmethylation reaction . The liver converts this compound into other useful metabolites through a process known as oxidative demethylation .
Pharmacokinetics
Given its role in transmethylation reactions and its potential to cross the blood-brain barrier , it can be inferred that these properties may influence its bioavailability and its ability to reach its target, the NMDA receptor.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a modulator of the NMDA receptor and its involvement in transmethylation reactions. For instance, by acting as an agonist of the glycine site of the NMDA receptor, this compound could influence neuronal excitability, potentially affecting cognitive functions such as memory and learning .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors affecting the blood-brain barrier’s permeability could impact the compound’s ability to reach its target in the central nervous system . Additionally, factors influencing enzymatic activity could affect the compound’s metabolism and hence its bioavailability .
Preparation Methods
N,N-Dimethylglycine ethyl ester can be synthesized through several methods. One common synthetic route involves the esterification of N,N-dimethylglycine with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,N-Dimethylglycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylglycine.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethylglycine ethyl ester has several scientific research applications:
Comparison with Similar Compounds
N,N-Dimethylglycine ethyl ester can be compared with other similar compounds such as:
N,N-Dimethylglycine: A closely related compound where the ester group is replaced with a carboxyl group.
Sarcosine: Another derivative of glycine with a single methyl group on the amino group.
Ethyl N,N-dimethylaminoacetate: A similar ester with slight variations in its chemical structure. The uniqueness of this compound lies in its specific esterification, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(dimethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-6(8)5-7(2)3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCNBOFPABQGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067755 | |
| Record name | Glycine, N,N-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33229-89-9 | |
| Record name | N,N-Dimethylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33229-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N,N-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-dimethyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N,N-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N,N-dimethylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when N,N-Dimethylglycine ethyl ester is heated in the gas phase?
A1: When heated in the gas phase, this compound undergoes a two-step thermal decomposition process [, ]. First, it eliminates ethylene via a six-membered cyclic transition state, forming N,N-Dimethylglycine as an intermediate. This step is the rate-determining step of the overall reaction. The second step involves rapid decarboxylation of the N,N-Dimethylglycine intermediate through a five-membered cyclic transition state, yielding trimethylamine and carbon dioxide as final products [, ].
Q2: How do researchers study the thermal decomposition of this compound?
A2: Researchers employ both experimental and computational methods to investigate this reaction. Experimentally, the gas-phase kinetics of the decomposition are studied using a static reaction system over a range of temperatures and pressures []. This allows for determination of kinetic parameters like the rate constant and activation energy, providing insight into the reaction mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







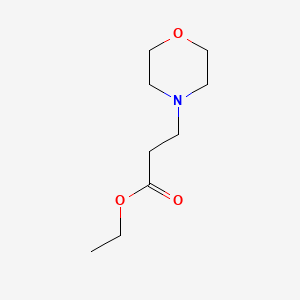
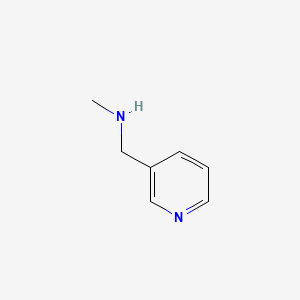

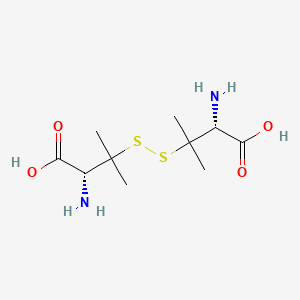
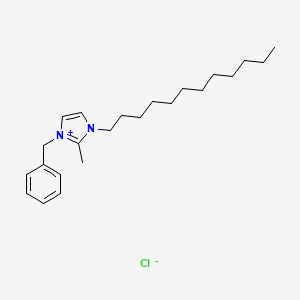
![9-chloro-11H-benzo[a]carbazole](/img/structure/B1346939.png)



